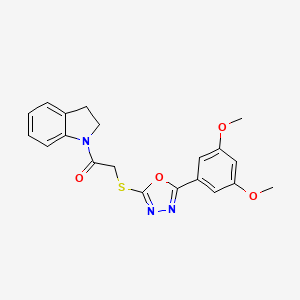
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone represents a novel class of oxadiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and an indoline moiety, which contribute to its biological activity. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 399.44 g/mol |
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance, compounds containing the oxadiazole moiety have been shown to exhibit significant cytotoxicity against various cancer cell lines. The anticancer activity of the compound has been evaluated using the MTT assay against several cancer cell lines, including HeLa (cervical cancer), SKOV-3 (ovarian cancer), and PC-3 (prostate cancer).
A notable study reported that derivatives similar to this compound demonstrated IC50 values ranging from 10.64 to 33.62 μM against HeLa cells, indicating a dose-dependent inhibition of cell growth . The presence of electron-withdrawing groups at specific positions on the oxadiazole ring has been associated with enhanced anticancer activity.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Enzyme Inhibition : The oxadiazole ring is known to interact with specific enzymes involved in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.
- Cell Cycle Regulation : Research indicates that compounds with similar structures can disrupt cell cycle progression, leading to increased apoptosis rates .
Case Studies
Several case studies have explored the efficacy of related compounds in preclinical models:
- HeLa Cell Line Study : A synthesized derivative exhibited an IC50 value of approximately 25 μM against HeLa cells, demonstrating significant cytotoxicity comparable to established chemotherapeutic agents like Cisplatin .
- SKOV-3 and PC-3 Cell Lines : Compounds similar in structure were tested against SKOV-3 and PC-3 cells, showing IC50 values of 23.69 μM and 73.05 μM respectively, indicating potential for further development as anticancer agents .
Comparative Analysis
The following table summarizes the anticancer activities of various oxadiazole derivatives compared to our compound:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | HeLa | 25 | Significant cytotoxicity observed |
| Oxadiazole Derivative A | SKOV-3 | 23.69 | Comparable activity; potential lead |
| Oxadiazole Derivative B | PC-3 | 73.05 | Moderate activity; further optimization needed |
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-9-14(10-16(11-15)26-2)19-21-22-20(27-19)28-12-18(24)23-8-7-13-5-3-4-6-17(13)23/h3-6,9-11H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDCSFCYKFOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














